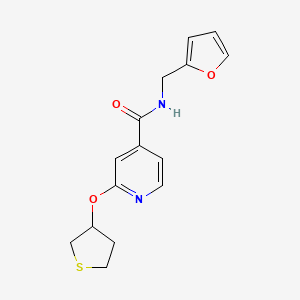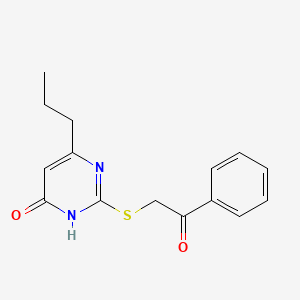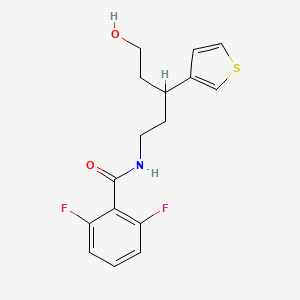
N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The exploration of N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves the synthesis and analysis of its molecular structure, chemical reactions, and physical and chemical properties. This type of compound is typically investigated for its potential biological activities and chemical functionalities.
Synthesis Analysis
Synthesis of similar compounds often involves complex reactions where specific functional groups are introduced to the core structure to impart desired properties. For instance, the synthesis of related N-phenylisonicotinamide derivatives as xanthine oxidase inhibitors involves structure-based drug design to optimize interaction with target proteins (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. Techniques like FT-IR, 1H NMR, 13C NMR, and MS spectroscopy are commonly employed to characterize such compounds, providing insights into their molecular frameworks and functional groups (Aydın & Dağci, 2010).
Chemical Reactions and Properties
The chemical reactivity of a compound like N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be inferred from studies on similar structures. For example, the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) in Cu-catalyzed N-arylation reactions demonstrates how furan derivatives can participate in complex chemical transformations (Bhunia et al., 2017).
Aplicaciones Científicas De Investigación
Doubly Dearomatising Intramolecular Coupling
Isonicotinamides carrying N-furanylmethyl substituents undergo cyclisation induced by an electrophile, resulting in spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised. This process highlights the compound's potential in synthesizing complex molecular structures through intramolecular coupling reactions (H. Brice & J. Clayden, 2009).
Radical Relatives: Oxidation of Hetero-Diarylmethenes
The study of furan and thiophene diarylmethenes, which are potential redox-active ligands for metal centers, suggests the compound's utility in developing nontraditional, stoichiometric, and catalytic redox reactions. This research provides insights into the redox activity control through substituent variation, indicating its application in innovative redox reaction designs (M. Curcio et al., 2018).
N,N'-Bisoxalamides in Cu-Catalyzed Couplings
N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and secondary amines. This study emphasizes the compound's role in facilitating efficient coupling reactions between a broad range of aryl bromides and amines, highlighting its importance in pharmaceutical synthesis (Subhajit Bhunia et al., 2017).
Energetic Materials Assembly
The compound's derivatives have been explored for their potential as high-performance energetic materials, demonstrating notable properties such as high density and excellent detonation characteristics. This research underscores the compound's applicability in designing novel energetic materials with superior performance (Jiaheng Zhang & J. Shreeve, 2014).
Aza-Piancatelli Rearrangement
Furan-2-yl(phenyl)methanol derivatives undergo the aza-Piancatelli rearrangement, yielding benzo[b][1,4]thiazine or oxazine derivatives. This process highlights the compound's versatility in synthesizing heterocyclic compounds with potential applications in medicinal chemistry (B. Reddy et al., 2012).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-9-12-2-1-6-19-12)11-3-5-16-14(8-11)20-13-4-7-21-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBWNKNHXFVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)



![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)
![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)